methyl (5-{N-[2-(diethylamino)ethyl]glycyl}-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (5-{N-[2-(diethylamino)ethyl]glycyl}-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)carbamate is a complex organic compound with a unique structure that combines elements of dibenzoazepine and carbamate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (5-{N-[2-(diethylamino)ethyl]glycyl}-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)carbamate typically involves multiple steps. The starting material is often 10,11-dihydro-5H-dibenzo[b,f]azepine, which undergoes a series of reactions to introduce the glycyl and diethylaminoethyl groups. The final step involves the formation of the carbamate ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl (5-{N-[2-(diethylamino)ethyl]glycyl}-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or alcohol, while substitution could introduce a new functional group such as an amine or halide.
Scientific Research Applications
Methyl (5-{N-[2-(diethylamino)ethyl]glycyl}-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)carbamate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving dibenzoazepine derivatives.
Industry: It could be used in the production of specialty chemicals or materials with unique properties.
Mechanism of Action
The mechanism of action of methyl (5-{N-[2-(diethylamino)ethyl]glycyl}-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing biological pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (5-{N-[2-(methylamino)ethyl]glycyl}-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)carbamate
- Methyl (5-{N-[2-(hydroxyethyl)glycyl}-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)carbamate
Uniqueness
Methyl (5-{N-[2-(diethylamino)ethyl]glycyl}-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C24H32N4O3 |
---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
methyl N-[11-[2-[2-(diethylamino)ethylamino]acetyl]-5,6-dihydrobenzo[b][1]benzazepin-2-yl]carbamate |
InChI |
InChI=1S/C24H32N4O3/c1-4-27(5-2)15-14-25-17-23(29)28-21-9-7-6-8-18(21)10-11-19-12-13-20(16-22(19)28)26-24(30)31-3/h6-9,12-13,16,25H,4-5,10-11,14-15,17H2,1-3H3,(H,26,30) |
InChI Key |
JOLDWQJWIIWEJF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNCC(=O)N1C2=CC=CC=C2CCC3=C1C=C(C=C3)NC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.